molecular formula C18H13BrN4O2 B215988 6-Amino-3-(4-bromophenyl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(4-bromophenyl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B215988
M. Wt: 397.2 g/mol
InChI Key: OCSAAZYCICRKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(4-bromophenyl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has shown promising results in various studies, and researchers are exploring its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-bromophenyl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various cellular pathways involved in cancer cell growth and inflammation.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines in immune cells. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Amino-3-(4-bromophenyl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potent anti-cancer and anti-inflammatory activity. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 6-Amino-3-(4-bromophenyl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune and neurodegenerative diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound to assess its potential for clinical use.

Synthesis Methods

The synthesis of 6-Amino-3-(4-bromophenyl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 4-bromoaniline with 5-methyl-2-furaldehyde and ethyl cyanoacetate in the presence of a catalytic amount of piperidine. The resulting product is then treated with hydrazine hydrate to obtain the final compound.

Scientific Research Applications

Several studies have investigated the potential of 6-Amino-3-(4-bromophenyl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile as a therapeutic agent. One study demonstrated that this compound exhibited potent anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that this compound had anti-inflammatory activity and could be used as a potential treatment for inflammatory diseases.

properties

Molecular Formula

C18H13BrN4O2

Molecular Weight

397.2 g/mol

IUPAC Name

6-amino-3-(4-bromophenyl)-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H13BrN4O2/c1-9-2-7-13(24-9)14-12(8-20)17(21)25-18-15(14)16(22-23-18)10-3-5-11(19)6-4-10/h2-7,14H,21H2,1H3,(H,22,23)

InChI Key

OCSAAZYCICRKLL-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Br)N)C#N

Canonical SMILES

CC1=CC=C(O1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Br)N)C#N

Origin of Product

United States

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